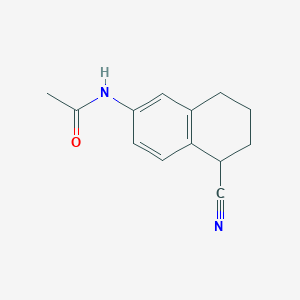

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9(16)15-12-5-6-13-10(7-12)3-2-4-11(13)8-14/h5-7,11H,2-4H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZWHUBLDZGZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C(CCC2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide may involve large-scale cyanoacetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted cyanoacetamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H14N2O

- Molecular Weight : 214.26 g/mol

- CAS Number : 107756-67-2

The compound features a naphthalene backbone with a cyano group and an acetamide functional group. These structural characteristics are crucial for its reactivity and biological activity.

Chemistry

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide serves as a precursor for synthesizing various heterocyclic compounds. Its unique chemical structure allows it to participate in several reactions:

- Oxidation : Can form oxo derivatives.

- Reduction : The cyano group can be converted to an amine group.

- Substitution : Participates in nucleophilic substitution reactions.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Oxo derivatives |

| Reduction | Amine derivatives |

| Substitution | Substituted cyanoacetamide derivatives |

Biology

The compound is studied for its potential biological activities, including:

-

Antimicrobial Activity : Initial studies suggest effectiveness against Gram-positive and Gram-negative bacteria.

Study Type Findings Inhibition Studies Similar naphthalene derivatives show activity against microbes. -

Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation.

Compound Cell Line IC50 (µg/mL) Compound A A431 (epidermoid carcinoma) 1.98 ± 1.22 Compound B Jurkat (T-cell leukemia) 1.61 ± 1.92

Medicine

Ongoing research is exploring the therapeutic potential of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide for various diseases. Its mechanisms of action may involve:

- Receptor Binding : Potential high affinity for multiple receptors.

- Modulation of Cellular Processes : Influences signaling pathways related to cancer progression and antimicrobial resistance.

In Silico Docking Studies

Molecular docking simulations have indicated strong binding affinities to proteins involved in cancer and microbial resistance. These findings provide insights into the compound's potential therapeutic applications.

Synthesis and Evaluation

Recent studies synthesized various derivatives of naphthalene-based compounds and evaluated their biological activities. The results highlighted the importance of substituent groups on the naphthalene ring in enhancing bioactivity.

Pharmacological Profiling

Research is ongoing to profile the pharmacological effects of this compound in vivo to fully understand its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Modifications

The tetrahydronaphthalene (tetralin) core is shared among several analogs, but substitutions at the 5-position and acetamide group variations define their uniqueness:

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CAS 88611-67-0)

Tamibarotene (N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide)

- Substituent : Tetramethyl groups at the 5,5,8,8-positions.

- Molecular Weight : ~283.41 g/mol (calculated).

- Applications: Approved retinoid for acute promyelocytic leukemia; methyl groups enhance lipophilicity and receptor binding .

- Key Differences: Steric hindrance from methyl groups may reduce reactivity compared to the cyano derivative.

Asinex 51216586

Functional Group Variations

Sulfonamide Derivatives (e.g., 4o in )

- Structure : N-(4-(N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide.

- Key Differences: Sulfonamide group increases acidity and hydrogen-bonding capacity compared to cyano derivatives, influencing pharmacokinetics .

Nitro-Substituted Analogs (e.g., 6b in )

- Structure : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide.

- Spectroscopic Data: IR peaks at 1504 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (C–N) .

Data Table: Comparative Analysis of Key Compounds

Substituent Effects

- Cyano vs. Oxo: The cyano group’s stronger electron-withdrawing nature may increase metabolic stability compared to the oxo analog, which could be more prone to reduction .

- Spiro Systems (Asinex 51216586) : Conformational restriction may enhance binding specificity to targets like FGF2 .

Biological Activity

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H14N2O

- CAS Number : 107756-67-2

- Molecular Weight : 214.26 g/mol

This compound features a naphthalene backbone with a cyano group and an acetamide functional group, which are critical for its biological activity.

The biological activity of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide can be inferred from studies on similar compounds. It is believed to interact with various biological targets through the following mechanisms:

- Receptor Binding : Similar compounds have shown high affinity for multiple receptors, suggesting that N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide may also bind effectively to specific targets in the body.

- Modulation of Cellular Processes : The compound likely influences cellular signaling pathways, leading to changes in cell proliferation and apoptosis .

- Biochemical Pathways : It may affect pathways related to cancer progression and antimicrobial activity, similar to other naphthalene derivatives.

Biological Activities

Research indicates that N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide exhibits several important biological activities:

Anticancer Activity

Studies have shown that compounds with structural similarities can inhibit cancer cell proliferation. For example:

- Cell Line Studies : In vitro tests on various cancer cell lines have demonstrated significant cytotoxic effects. The IC50 values for related compounds suggest potential effectiveness against tumor growth .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 |

| Compound B | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |

These findings imply that N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide could be further investigated as an anticancer agent.

Antimicrobial Activity

Initial studies suggest that this compound may possess antimicrobial properties. Its structural features could enhance its interaction with microbial targets:

- Inhibition Studies : Similar naphthalene derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide:

- In Silico Docking Studies : Molecular docking simulations indicate strong binding affinities to key proteins involved in cancer and microbial resistance . These simulations provide insights into the potential therapeutic applications.

- Synthesis and Evaluation : A recent study synthesized various derivatives of naphthalene-based compounds and evaluated their biological activities. The findings highlighted the importance of substituent groups on the naphthalene ring in enhancing bioactivity .

- Pharmacological Profiling : Ongoing research aims to profile the pharmacological effects of this compound in vivo to understand its therapeutic potential fully.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide and its analogues?

- Methodological Answer : The compound can be synthesized via copper-catalyzed coupling reactions (e.g., with sodium sulfinates in green solvents) or solvent-free condensation using aldehydes, acetamide, and β-naphthol under catalytic phenylboronic acid . For analogues, click chemistry (1,3-dipolar cycloaddition between azides and alkynes) in mixed solvents (e.g., tert-butanol/water) with Cu(OAc)₂ catalysis is effective, yielding triazole-linked derivatives with high regioselectivity . Purification typically involves column chromatography (DCM/EA or Hexane/EA systems) and recrystallization from ethanol. Characterization includes ¹H/¹³C NMR, HRMS, and IR spectroscopy .

Q. How can structural isomers of tetrahydronaphthalene derivatives be distinguished using spectroscopic techniques?

- Methodological Answer : Cis/trans isomers (e.g., N-(5,6-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide) are differentiated via ¹H NMR coupling constants (J-values) and NOESY correlations. For example, trans-isomers exhibit distinct splitting patterns in the methoxy and tetrahydronaphthalene protons compared to cis-forms . X-ray crystallography further resolves dihedral angles between aromatic rings (e.g., 78.32° vs. 84.70° in polymorphic forms), confirming stereochemical assignments .

Q. What purification strategies are optimal for isolating N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide from complex reaction mixtures?

- Methodological Answer : Column chromatography using gradient elution (e.g., Hexane:EA 8:2 to 6:4) effectively separates the target compound from byproducts. For polar derivatives, reversed-phase HPLC with acetonitrile/water gradients (0.1% TFA modifier) improves resolution . Recrystallization from ethanol or methanol yields high-purity solids (>95% by ¹H NMR) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the cyano group in N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide during functionalization?

- Methodological Answer : The electron-withdrawing cyano group activates the adjacent tetrahydronaphthalene ring for electrophilic substitution (e.g., nitration or halogenation) at the para position. Steric hindrance from the fused ring system, however, limits access to ortho positions. Computational studies (DFT) using Gaussian09 with B3LYP/6-311+G(d,p) basis sets predict reactivity trends, validated experimentally via regioselective bromination (e.g., 4-Bromo derivatives in 72% yield) .

Q. What strategies resolve contradictions in reported biological activities of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide derivatives across studies?

- Methodological Answer : Discrepancies in cytotoxicity (e.g., IC₅₀ variations in cancer cell lines) often arise from differences in assay conditions (e.g., serum concentration, incubation time). Standardizing protocols (e.g., MTT assays at 48h, 10% FBS) and verifying compound stability (via LC-MS monitoring) reduces variability . Meta-analysis of SAR data identifies critical substituents: Cyano groups enhance membrane permeability, while acetamide moieties modulate target binding (e.g., kinase inhibition) .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in crystalline forms of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals dominant N–H···O and O–H···O hydrogen bonds, with Hirshfeld surface analysis quantifying contact contributions (e.g., 25% O···H interactions). Polymorphic forms exhibit varied packing motifs due to π-π stacking (3.8–4.2 Å interplanar distances) and C–H···π interactions, impacting solubility and bioavailability .

Q. What computational approaches predict the metabolic stability of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide derivatives?

- Methodological Answer : In silico tools (e.g., SwissADME, StarDrop) assess CYP450 metabolism, identifying vulnerable sites (e.g., cyano hydrolysis to amides). MD simulations (AMBER force field) model liver microsome interactions, while in vitro assays with human hepatocytes validate predictions. For instance, methyl substituents at C8 reduce CYP3A4-mediated clearance by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.